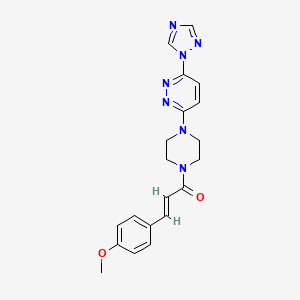
(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H21N7O2 and its molecular weight is 391.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic uses.
Chemical Structure and Properties
The compound features several key structural elements:
- Triazole ring : Known for its role in antifungal and anticancer activities.
- Pyridazine moiety : Often associated with various biological activities due to its ability to interact with biological macromolecules.
- Piperazine group : Commonly found in pharmacologically active compounds, contributing to their receptor-binding properties.
- Methoxyphenyl group : Enhances lipophilicity and may influence the compound's interaction with cellular targets.
Molecular Formula
The molecular formula of the compound is C20H24N6O, indicating a complex structure that supports diverse interactions within biological systems.
Interaction with Biological Targets
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research suggests it may exert its effects through:
- Enzyme Inhibition : The triazole moiety can inhibit enzymes involved in DNA synthesis and repair, leading to apoptosis in cancer cells.
- Receptor Modulation : The piperazine component may enhance binding affinity to specific receptors, influencing signaling pathways related to cell proliferation and survival.
Cytotoxicity Studies
In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : The compound exhibited IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7), indicating potent cytotoxicity.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.99 | Induction of apoptosis via cell cycle arrest |
| HeLa | 1.25 | Inhibition of tubulin polymerization |
| NCI-H460 | 2.10 | Disruption of mitochondrial function |
These findings suggest that the compound's cytotoxicity may be mediated through apoptosis induction and disruption of normal cellular functions.
Study 1: Cytotoxicity Assessment
A study assessed the cytotoxic effects of the compound on various cancer cell lines using the MTT assay. The results indicated that it significantly reduced cell viability in a concentration-dependent manner, particularly in breast cancer cells.
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism by which the compound induces apoptosis. Flow cytometric analysis revealed that it caused cell cycle arrest at the sub-G1 and G2/M phases, corroborating its potential as an anticancer agent.
Study 3: In Vivo Efficacy
In vivo studies are needed to further validate the therapeutic potential of this compound. Preliminary results from animal models suggest promising efficacy against tumor growth, warranting further investigation into dosage and delivery methods.
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2/c1-29-17-5-2-16(3-6-17)4-9-20(28)26-12-10-25(11-13-26)18-7-8-19(24-23-18)27-15-21-14-22-27/h2-9,14-15H,10-13H2,1H3/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLGOUKFVFNMSU-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














